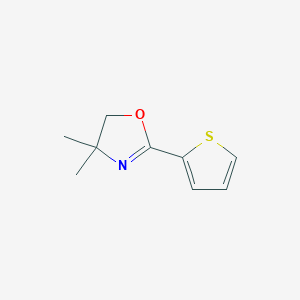
Pyrimidine, 4-(1,1-dimethylethyl)-2-(methylthio)-6-(trifluoromethyl)-
Descripción general
Descripción
Pyrimidine, 4-(1,1-dimethylethyl)-2-(methylthio)-6-(trifluoromethyl)- is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a 1,1-dimethylethyl group at position 4, a methylthio group at position 2, and a trifluoromethyl group at position 6. These substituents significantly influence the chemical and physical properties of the compound, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of Pyrimidine, 4-(1,1-dimethylethyl)-2-(methylthio)-6-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-(1,1-dimethylethyl)-2-(methylthio)pyrimidine with a trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Pyrimidine, 4-(1,1-dimethylethyl)-2-(methylthio)-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the methylthio group.
Substitution: Nucleophilic substitution reactions can occur at the positions occupied by the methylthio and trifluoromethyl groups. Common reagents for these reactions include halides and organometallic compounds.
Aplicaciones Científicas De Investigación
Pyrimidine, 4-(1,1-dimethylethyl)-2-(methylthio)-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 4-(1,1-dimethylethyl)-2-(methylthio)-6-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Pyrimidine, 4-(1,1-dimethylethyl)-2-(methylthio)-6-(trifluoromethyl)- can be compared with other pyrimidine derivatives such as:
Pyrimidine, 4-(1,1-dimethylethyl)-2-(methylthio)-: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Pyrimidine, 4-(1,1-dimethylethyl)-6-(trifluoromethyl)-: Lacks the methylthio group, affecting its biological activity and applications.
Pyrimidine, 2-(methylthio)-6-(trifluoromethyl)-: Lacks the 1,1-dimethylethyl group, which influences its physical properties and solubility.
The presence of the trifluoromethyl group in Pyrimidine, 4-(1,1-dimethylethyl)-2-(methylthio)-6-(trifluoromethyl)- makes it unique, as this group is known to enhance the compound’s stability and biological activity.
Propiedades
IUPAC Name |
4-tert-butyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2S/c1-9(2,3)6-5-7(10(11,12)13)15-8(14-6)16-4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXMCQJHBZDJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445454 | |
| Record name | Pyrimidine, 4-(1,1-dimethylethyl)-2-(methylthio)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62773-04-0 | |
| Record name | Pyrimidine, 4-(1,1-dimethylethyl)-2-(methylthio)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B3054939.png)
![Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate](/img/structure/B3054940.png)

![7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3054944.png)
![Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-](/img/structure/B3054946.png)







